2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide
Overview
Description
2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C18H17ClN2OS and its molecular weight is 344.9 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide (CAS No. 1365962-06-6) is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article summarizes the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial and antifungal properties.
The molecular formula of this compound is C₁₂H₁₃ClN₂OS with a molecular weight of 268.76 g/mol. The compound features a chloro group and a cyano group attached to a benzothiophene structure, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of chloroacetyl chloride with various amines under controlled conditions. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion and purity.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against several bacterial and fungal strains.
Antibacterial Activity:
In vitro studies have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli (ATCC 25922) | 32 |
Pseudomonas aeruginosa (ATCC 27853) | 64 |
Staphylococcus aureus (ATCC 25923) | 16 |
These results indicate that the compound exhibits a broad spectrum of antibacterial activity.
Antifungal Activity:
The antifungal properties were assessed against Candida species, particularly fluconazole-resistant strains. The MIC values were determined through microdilution assays.
Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
---|---|---|
Candida albicans | 128 | 512 |
Candida parapsilosis | 256 | 1024 |
The compound inhibited up to 92% of biofilm formation in Candida species and demonstrated significant efficacy in disrupting preformed biofilms.
Case Studies
Recent studies have highlighted the importance of exploring new antifungal agents due to rising resistance against conventional treatments. For instance:
- Study on Antifungal Resistance: A study evaluated the antifungal activity of the compound against clinical strains of Candida albicans and Candida parapsilosis. Results indicated that it effectively inhibited biofilm formation and exhibited antagonistic interactions when combined with established antifungals like amphotericin B and fluconazole .
- Comparative Analysis: A comparative study demonstrated that derivatives of chloroacetamides exhibit varying degrees of antibacterial and antifungal activities. The synthesized compounds were screened against multiple pathogens, showing promising results in inhibiting microbial growth .
While the exact mechanism of action for this compound remains under investigation, initial findings suggest that it does not damage the fungal cell wall or bind ergosterol directly. Instead, its activity may involve interference with cellular processes critical for microbial survival .
Properties
IUPAC Name |
2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-11-7-8-13-14(10-20)18(23-15(13)9-11)21-17(22)16(19)12-5-3-2-4-6-12/h2-6,11,16H,7-9H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJYMRONSNKLSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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